1-{[(4-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This compound belongs to the pyridazinone class, characterized by a 6-oxo-1,6-dihydropyridazine core. Its structure includes a 4-chlorophenyl carbamoyl methyl group at the 1-position and a 4-methoxyphenyl carboxamide substituent at the 3-position. The 4-chlorophenyl and 4-methoxyphenyl moieties likely enhance binding affinity through hydrophobic and electronic interactions, while the carboxamide groups contribute to hydrogen bonding with biological targets.
Properties
IUPAC Name |
1-[2-(4-chloroanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4/c1-29-16-8-6-15(7-9-16)23-20(28)17-10-11-19(27)25(24-17)12-18(26)22-14-4-2-13(21)3-5-14/h2-11H,12H2,1H3,(H,22,26)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYYPARZIKHZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the pyridazine ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the chlorophenyl and methoxyphenyl groups: This step involves the reaction of the pyridazine intermediate with 4-chlorophenyl isocyanate and 4-methoxyphenyl isocyanate in the presence of a suitable catalyst.
Final product formation: The resulting intermediate is then subjected to further reactions, such as acylation or carbamoylation, to obtain the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{[(4-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorophenyl group.
Scientific Research Applications
1-{[(4-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and potential biological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Pharmaceuticals: It can be used as a lead compound for the development of new drugs targeting specific diseases or conditions.
Material Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of 1-{[(4-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally analogous pyridazinone and pyridine derivatives, focusing on substituents, synthesis yields, and inferred biological relevance based on available evidence:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound (vs. 4-fluorophenyl in Compound 19 or 3-trifluoromethylbenzyl in ) may improve solubility due to the methoxy group’s electron-donating nature, balancing hydrophobicity from the chlorophenyl moiety. Chlorophenyl vs.
Synthesis Challenges :
- Compounds with bulky substituents (e.g., trans-3-methoxycyclobutyl in Compound 19 ) show higher yields (95%) due to optimized crystallization, while smaller groups (e.g., cyclopropylcarbamoyl in Compound 6 ) yield less (45%), suggesting steric hindrance impacts reaction efficiency.
- The target compound’s synthesis would likely follow analogous coupling methods (e.g., HATU/DIPEA in DMF) as described for Compounds 6 and 19 .
Pharmacological Implications: Pyridazinones with dual carboxamide motifs (e.g., target compound and ’s analog ) are hypothesized to inhibit proteasomes via dual hydrogen bonding, similar to Compound 6’s activity against Trypanosoma cruzi . The dimethylaminoethyl group in ’s compound highlights how tertiary amines can enhance solubility, a feature absent in the target compound but relevant for future derivatization.
Biological Activity
1-{[(4-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound belonging to the class of pyridazine derivatives. Its unique chemical structure, characterized by the presence of both chlorophenyl and methoxyphenyl groups, has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
The synthesis of this compound typically involves a multi-step process that includes:
- Formation of the Pyridazine Ring : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Introduction of Functional Groups : Reaction with 4-chlorophenyl isocyanate and 4-methoxyphenyl isocyanate.
- Final Product Formation : Acylation or carbamoylation to yield the final compound.
The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which may affect its biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways or cancer progression, leading to its proposed anti-inflammatory and anticancer effects.
Biological Activity Data
Research has highlighted several key biological activities associated with this compound:
- Anticancer Activity : In vitro studies indicate that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Anti-inflammatory Effects : The compound has been shown to reduce inflammatory markers in cell-based assays, indicating potential use in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, although further investigation is needed to establish its spectrum of activity.
Case Studies and Research Findings
Several studies have explored the biological activity of similar pyridazine derivatives, providing insights into the potential applications of this compound:
- Antitumor Activity : A study demonstrated that related compounds exhibited significant cytotoxic effects on cancer cell lines, suggesting a similar potential for this compound .
- Enzyme Inhibition : Research indicated that pyridazine derivatives could act as inhibitors for enzymes like acetylcholinesterase and urease, which are crucial in various physiological processes .
- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of related compounds have shown favorable absorption and distribution characteristics, which may also apply to this compound .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This Compound | Moderate | Significant | Moderate |
| Compound A | High | Moderate | Weak |
| Compound B | Low | Significant | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
